Thiol-PEG10-alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

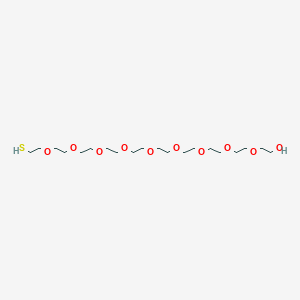

Thiol-PEG10-alcohol is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C₂₀H₄₂O₁₀S, and it has a molecular weight of 474.61 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thiol-PEG10-alcohol can be synthesized through a series of reactions involving polyethylene glycol and thiol-containing compounds. The synthesis typically involves the following steps:

Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride.

Thiol Addition: The activated polyethylene glycol is then reacted with a thiol-containing compound under basic conditions to form the thiol-PEG intermediate.

Alcohol Formation: The thiol-PEG intermediate is further reacted with an alcohol-containing compound to form this compound

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using techniques such as column chromatography or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: Thiol-PEG10-alcohol undergoes various chemical reactions, including:

Oxidation: Thiol groups can be oxidized to form disulfides.

Reduction: Disulfides can be reduced back to thiols.

Substitution: Thiol groups can participate in nucleophilic substitution reactions with alkyl halides to form thioethers

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.

Substitution: Alkyl halides such as methyl iodide or ethyl bromide can be used in the presence of a base like sodium hydroxide

Major Products:

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Thioethers

Aplicaciones Científicas De Investigación

Scientific Research Applications

Thiol-PEG10-alcohol is primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative tools for targeted protein degradation. Below are detailed applications of this compound:

Chemistry and Biochemistry

- Linker for PROTACs: this compound serves as a crucial linker connecting two ligands in PROTACs. One ligand targets an E3 ubiquitin ligase, while the other targets the protein of interest, facilitating selective degradation through the ubiquitin-proteasome system .

Drug Development

- Targeted Protein Degradation Therapies: The use of PROTACs synthesized with this compound is being explored for therapeutic applications in diseases such as cancer and neurodegenerative disorders, where selective degradation of specific proteins can provide therapeutic benefits .

Material Science

- Functionalized Polymers: this compound is employed in the production of functionalized polymers that can be used in drug delivery systems and tissue engineering, enhancing biocompatibility and stability .

Nanotechnology

- Drug Delivery Vehicles: The compound's properties allow it to be incorporated into nanoparticles for controlled drug release, improving the pharmacokinetics of therapeutic agents .

Case Study 1: PROTAC Development

A study demonstrated the effectiveness of PROTACs synthesized using this compound in degrading the oncogenic protein BRD4 in cancer cells. The results indicated a significant reduction in cell proliferation and tumor growth in xenograft models, showcasing the potential for targeted cancer therapies .

Case Study 2: Drug Delivery Systems

Research involving PEG-based hydrogels incorporating this compound showed enhanced stability and controlled release of encapsulated drugs compared to traditional methods. This advancement highlights its application in improving therapeutic efficacy while minimizing side effects .

Mecanismo De Acción

Thiol-PEG10-alcohol functions as a linker in PROTAC molecules. PROTACs consist of two distinct ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, and the other targets the intended protein. Through the intracellular ubiquitin-proteasome system, PROTACs facilitate the selective degradation of target proteins. The thiol group in this compound allows for the formation of stable linkages with other molecules, enabling the construction of effective PROTACs .

Comparación Con Compuestos Similares

Thiol-PEG4-alcohol: A shorter polyethylene glycol chain variant with similar properties but different linker length.

Thiol-PEG8-alcohol: Another variant with an intermediate polyethylene glycol chain length.

Thiol-PEG12-alcohol: A longer polyethylene glycol chain variant with similar properties but different linker length .

Uniqueness: Thiol-PEG10-alcohol is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between flexibility and stability in PROTAC synthesis. This balance is crucial for the effective formation and function of PROTAC molecules, making this compound a valuable compound in targeted protein degradation research .

Actividad Biológica

Thiol-PEG10-alcohol, also known as HS-PEG10-OH, is a polyethylene glycol (PEG)-based linker primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound plays a crucial role in linking two essential ligands that facilitate selective protein degradation via the ubiquitin-proteasome system. Its molecular formula is C20H42O10S with a molecular weight of 474.61 g/mol .

This compound functions as a heterobifunctional linker. In the context of PROTACs, it connects a ligand that targets an E3 ubiquitin ligase with another that targets the protein of interest. This dual targeting enables the formation of a ternary complex that recruits the E3 ligase to ubiquitinate the target protein, leading to its degradation . The biological activity of this compound is significant in therapeutic applications, particularly in cancer treatment, where selective degradation of oncogenic proteins can be beneficial.

In Vitro Studies

In vitro studies have demonstrated that PROTACs utilizing this compound can effectively degrade target proteins in various cell lines. For example, studies have shown that these compounds can induce degradation of proteins involved in cancer proliferation and survival pathways .

Table 1: Summary of In Vitro Findings

| Study Reference | Cell Line | Target Protein | Degradation Rate | Notes |

|---|---|---|---|---|

| HeLa | Bcl-xL | ~80% | Significant reduction in cell viability | |

| MDA-MB-231 | ERα | ~75% | Induced apoptosis in breast cancer cells |

Case Studies

Case Study 1: Cancer Therapy

A study published in Nature highlighted the use of this compound-based PROTACs to target and degrade Bcl-xL in HeLa cells. The results indicated a substantial reduction in cell viability, suggesting potential for therapeutic applications in cancers reliant on Bcl-xL for survival .

Case Study 2: Neurodegenerative Disorders

Another investigation explored the application of this compound in targeting misfolded proteins associated with neurodegenerative diseases. The study found that PROTACs could selectively degrade tau proteins implicated in Alzheimer's disease, thereby reducing neurotoxicity and improving cell survival rates .

Stability and Efficacy

Research has focused on the stability of this compound under physiological conditions. Studies indicate that while PEG-based linkers generally enhance solubility and stability, specific conditions can lead to deconjugation issues when competing thiols are present .

Comparative Analysis

This compound's efficacy as a linker has been compared with other PEG linkers such as Maleimide-PEG and Mono-sulfone-PEG. It was found that this compound exhibited superior stability and lower rates of deconjugation under physiological conditions, making it a more reliable choice for therapeutic applications .

Table 2: Comparison of PEG Linkers

| Linker Type | Stability (7 days at 37°C) | Deconjugation Rate (%) | Applications |

|---|---|---|---|

| This compound | >95% | <5% | PROTACs |

| Maleimide-PEG | ~70% | >30% | Protein conjugation |

| Mono-sulfone-PEG | ~90% | <10% | Drug delivery systems |

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O10S/c21-1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30-19-20-31/h21,31H,1-20H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAMPEPETDBNDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCS)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.